Calcium Channel Subtype Selectivity: L-Type vs. N-Type Differential Inhibition
6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone exhibits pronounced selectivity for L-type calcium channels over N-type calcium channels, a differentiation critical for cardiovascular research applications. In direct comparison, the compound inhibits L-type calcium channels with an IC50 of 46 nM, whereas inhibition of N-type calcium channels requires an IC50 of 3,500 nM [1]. This differential inhibition profile is established in distinct functional assays that are methodologically comparable [1].
| Evidence Dimension | Inhibitory potency against voltage-gated calcium channel subtypes |
|---|---|
| Target Compound Data | L-type: IC50 = 46 nM; N-type: IC50 = 3,500 nM |
| Comparator Or Baseline | Same compound tested against N-type calcium channel (IC50 = 3,500 nM) as internal comparator |
| Quantified Difference | 76-fold selectivity for L-type over N-type calcium channels (3,500 / 46 = 76.1) |
| Conditions | L-type: SD rat thoracic aorta, high K⁺-induced contraction, Magnus method; N-type: Calcium influx into IMR32 cells |
Why This Matters
This 76-fold L-type selectivity enables researchers to study vascular smooth muscle effects with reduced confounding from neuronal N-type channel modulation, a key consideration for cardiovascular target validation.
- [1] BindingDB. BDBM50475659 (CHEMBL508181): IC50 = 46 nM for L-type calcium channel (SD rat thoracic aorta, Magnus method); IC50 = 3.50E+3 nM for N-type calcium channel (calcium influx into IMR32 cells). Accessed 2026. View Source
